molecular formula C10H13NO2 B1621786 2-o-Tolylamino-propionic acid CAS No. 94800-25-6

2-o-Tolylamino-propionic acid

Cat. No.: B1621786
CAS No.: 94800-25-6
M. Wt: 179.22 g/mol
InChI Key: DLAWSMCMCKJYCA-UHFFFAOYSA-N
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Description

2-o-Tolylamino-propionic acid (C₁₀H₁₃NO₂, molecular weight 179.22 g/mol) is a substituted propionic acid derivative featuring an o-tolylamino group (a methyl-substituted phenyl ring attached via an amine) at the second carbon of the propionic acid backbone. The o-tolyl substituent may confer unique steric and electronic properties, influencing solubility, bioavailability, and receptor binding compared to simpler derivatives .

Properties

CAS No.

94800-25-6

Molecular Formula

C10H13NO2

Molecular Weight

179.22 g/mol

IUPAC Name

2-(2-methylanilino)propanoic acid

InChI

InChI=1S/C10H13NO2/c1-7-5-3-4-6-9(7)11-8(2)10(12)13/h3-6,8,11H,1-2H3,(H,12,13)

InChI Key

DLAWSMCMCKJYCA-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1NC(C)C(=O)O

Canonical SMILES

CC1=CC=CC=C1NC(C)C(=O)O

sequence

A

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 2-o-tolylamino-propionic acid with structurally related propionic acid derivatives, focusing on substituent effects, molecular properties, and applications.

2.1 Substituted Amino Propionic Acids
  • 2-(Pyrimidin-2-ylamino)-propanoic Acid (C₇H₉N₃O₂, MW 167.16 g/mol): This compound replaces the o-tolyl group with a pyrimidinyl moiety, a heteroaromatic ring. Pyrimidine derivatives are often explored for antimicrobial or anticancer activity due to their ability to mimic nucleic acid bases.
  • 2-Butyrylaminopropionic Acid (C₇H₁₃NO₃, MW 159.18 g/mol): With a butyryl (aliphatic) substituent, this analog lacks aromaticity, leading to increased lipophilicity. Such compounds are often used in peptide synthesis or as intermediates in drug design. The o-tolylamino variant’s aromaticity may offer better target specificity in receptor-binding applications .
2.2 Phenoxy and Chlorinated Derivatives
  • Mecoprop (C₁₀H₁₁ClO₃, MW 214.65 g/mol): A chlorophenoxypropionic acid herbicide, mecoprop highlights how substituent position and electronegativity (chlorine vs. methyl) affect bioactivity. The o-tolylamino group in this compound lacks the herbicidal phenoxy backbone but shares a methyl group on the aromatic ring, which could influence steric interactions in biological systems .
  • 2-Chloropropionic Acid (C₃H₅ClO₂, MW 108.52 g/mol): This halogenated derivative is used in chemical synthesis and polymerization.
2.3 Complex Aromatic Substituted Derivatives
  • Compared to the simpler o-tolylamino group, this structure may improve binding affinity in enzyme inhibition but reduce solubility. Such trade-offs highlight the importance of substituent design in drug development .

Research Findings and Implications

  • Substituent Effects : Aromatic groups like o-tolyl or pyrimidinyl enhance target specificity in drug design, while aliphatic chains (e.g., butyryl) improve membrane permeability .
  • Synthetic Utility: Halogenated propionic acids (e.g., 2-chloropropionic acid) are pivotal in polymerization, whereas amino-substituted variants may serve as chiral building blocks in asymmetric synthesis .

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